Ethyl 3-fluoro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoro-2-methoxybenzoate is an organic compound belonging to the class of esters. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, which is further esterified with ethanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 3-fluoro-2-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The resulting 3-fluoro-2-methoxybenzoic acid can be esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 3-fluoro-2-methoxybenzoic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol, 3-fluoro-2-methoxybenzyl alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium cyanide (NaCN) or sodium amide (NaNH2) under high temperatures.
Major Products Formed:
Oxidation: 3-fluoro-2-methoxybenzoic acid
Reduction: 3-fluoro-2-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-2-methoxybenzoate finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-fluoro-2-methoxybenzoate exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors. The methoxy group can also influence the compound's solubility and metabolic stability.
Comparison with Similar Compounds
Ethyl 2-fluoro-6-methoxybenzoate: Similar structure but different positions of the fluorine and methoxy groups.
Methyl 3-fluoro-4-methoxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 3-fluoro-2-methoxybenzoate is unique due to the specific arrangement of its fluorine and methoxy groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-fluoro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWABSZUZCPYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.